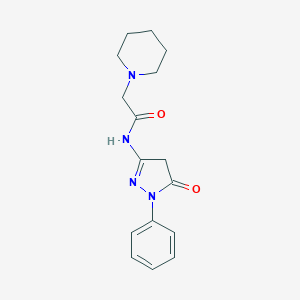
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide, also known as OPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. OPDA belongs to the class of pyrazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Mécanisme D'action
The mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of inflammatory mediators, such as prostaglandins. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide also induces apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are involved in the process of programmed cell death.
Biochemical and Physiological Effects
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins, and to inhibit the growth of cancer cells. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has also been shown to have analgesic properties, which may be due to its ability to inhibit COX-2 activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide also has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide. One area of research is the development of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research is the development of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide-based drugs for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide and its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with piperidine and acetic anhydride in the presence of a catalyst, such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide. The yield of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has been extensively studied for its potential application in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propriétés
Formule moléculaire |
C16H20N4O2 |
|---|---|
Poids moléculaire |
300.36 g/mol |
Nom IUPAC |
N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C16H20N4O2/c21-15(12-19-9-5-2-6-10-19)17-14-11-16(22)20(18-14)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,18,21) |
Clé InChI |
QJYCFWIOFFNJEX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{[(diethylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276240.png)
![Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276243.png)
![Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276244.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276246.png)
![8-(4-Chlorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276248.png)
![8-(3-Methylphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276249.png)
![5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276250.png)
![5-amino-1-[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276251.png)
![N-isopropyl-6,8-dimethoxy-4-methyl-1,3-dihydro-2H-pyrrolo[3,4-c]quinoline-2-carboxamide](/img/structure/B276254.png)
![2-(3-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B276258.png)
![2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B276259.png)
![7-Amino-5-(3-methoxyphenyl)-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276261.png)
![7-Amino-5-(4-chlorophenyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276262.png)
![7-Amino-2,5-bis(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276264.png)